molecular formula C9H11NO B1586398 3-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 32329-20-7

3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1586398
CAS No.: 32329-20-7
M. Wt: 149.19 g/mol
InChI Key: BSDVKBWLRCKPFB-UHFFFAOYSA-N
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Description

3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C9H11NO. It belongs to the class of benzoxazines, which are known for their diverse chemical properties and applications. This compound is characterized by a benzene ring fused to an oxazine ring, with a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-nitroacetanilide with an amination reaction. This catalytic reaction yields a high amount of the desired product . Another method involves the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly with halogens and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, halogens, and various oxidizing and reducing agents. The conditions for these reactions vary, but they often involve the use of catalysts and specific temperature and pressure settings to optimize the yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with 2-alkoxyacyl chlorides can yield stereoselective acylated products .

Scientific Research Applications

3-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets and pathways. For instance, some benzoxazine derivatives inhibit human topoisomerase I, which is crucial for DNA replication and transcription . This inhibition can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 6-nitro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

3-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific structural features and reactivity. Its ability to undergo stereoselective reactions and form various derivatives makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDVKBWLRCKPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044915
Record name 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
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CAS No.

32329-20-7
Record name 3,4-Dihydro-3-methyl-2H-1,4-benzoxazine
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Record name 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
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Record name 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
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Record name 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
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Record name 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
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Record name 3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE
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Synthesis routes and methods I

Procedure details

To a solution of 2H-1,4-benzoxazin-3(4H)-one (2.00 g, 13.4 mmol) in tetrahydrofuran (20 ml) was added dropwise at 5° C. a THF solution of methylmagnesium chloride (17.9 ml, 3 M, 53.7 mmol) and the reaction mixture was then stirred at 50° C. for 90 min. The reaction mixture was then cooled to 5° C. and quenched by dropwise addition of 20 ml acetic acid. Sodium borohydride (1.27 g, 33.5 mmol) was then added portionwise and the mixture was stirred at room temperature overnight. The resulting suspension was then cooled to 0° C. and 3 N aq. sodium hydroxide solution was added dropwise until the mixture was pH 10. Ethyl acetate was then added, the phases separated, and the organic phase dried over sodium sulphate and concentrated in vacuo. The residue was purified by chromatography on silica gel (eluant: heptane/ethyl acetate gradient) to yield the title compound as a colorless oil (0.92 g, 46%); MS (ISP): 150.3 ([M+H]+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
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0 (± 1) mol
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1.27 g
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Yield
46%

Synthesis routes and methods II

Procedure details

Reaction conditions: 150 bar of hydrogen, reaction temperature 80° C. with a residence time of about 60-90 minutes. The space velocity was about 2 g of o-nitrophenoxyacetone per g of catalyst used and hour. The catalyst used was a sponge metal catalyst from H. C. Starck, Amperkat Ni—Mo 3706 (exchange of the water under which the catalyst is stored for methanol). The yield was 90%; 42 g of nitrophenoxyacetone were converted per gram of theoretically dry catalyst. Thereafter, the hydrogenation had to be stopped owing to the massive formation of secondary components (in particular of the 3MBM dimer). Good mixing was ensured by stirring. In order to prevent precipitation of the reactant solution, it was heated to 40° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2 g
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[Compound]
Name
Ni Mo
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0 (± 1) mol
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reactant
Reaction Step Three
Name
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nitrophenoxyacetone
Quantity
42 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Reaction conditions: 220 bar of hydrogen, reaction temperature 60° C. with a residence time of about 60-90 minutes. The space velocity was about 2 g of o-nitrophenoxyacetone per g of catalyst used and hour. The catalyst used was a nickel sponge metal catalyst from H. C. Starck, Amperkat Ni—Mo 3706 (exchange of the water under which the catalyst is stored for methanol). The yields in this step were 95+%; at least 100 g of nitrophenoxyacetone were converted per gram of theoretically dry catalyst. Good mixing was ensured by stirring. In order to prevent precipitation of the reactant solution, it was heated to 40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
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[Compound]
Name
Ni Mo
Quantity
0 (± 1) mol
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reactant
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Name
water
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reactant
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Name
nitrophenoxyacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Customer
Q & A

Q1: What are the common synthetic approaches to obtain enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines?

A1: Enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines are valuable building blocks for various applications. Kinetic resolution has emerged as a practical strategy for their synthesis. This method utilizes chiral acyl chlorides to selectively react with one enantiomer of the racemic mixture, leading to the formation of separable diastereomers. For instance, researchers have successfully employed N-tosyl-(S)-prolyl chloride [] and other chiral acyl chlorides [, , ] to achieve the kinetic resolution of racemic 3-methyl-3,4-dihydro-2H-1,4-benzoxazines. This approach provides access to both enantiomers of the desired compound, which can be further utilized in subsequent synthetic transformations.

Q2: Can you provide an example of a specific biological application of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives?

A2: Derivatives of this compound have shown promise as potential antiviral agents. Researchers have synthesized novel purine conjugates containing the 7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine moiety and evaluated their antiherpetic activity []. While the specific mechanism of action and detailed results are not elaborated upon in the provided abstracts, this highlights the potential of this class of compounds in medicinal chemistry.

Q3: Beyond kinetic resolution, are there other methods explored for synthesizing enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines?

A3: Yes, in addition to kinetic resolution, researchers have explored alternative synthetic routes to obtain enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines. One notable approach involves the chemoenzymatic arabinosylation of appropriately functionalized 2-aminopurines []. This method exploits the stereoselectivity of enzymatic reactions to introduce the chiral arabinosyl moiety, ultimately leading to the formation of enantiomerically pure this compound derivatives. This highlights the versatility of this scaffold and the potential for developing diverse synthetic strategies.

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